

Utilizing Gossypetin 3-sophoroside-8-glucoside as a Standard in Phytochemical Analysis

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Compound of Interest

Compound Name: *Gossypetin 3-sophoroside-8-glucoside*

Cat. No.: *B15588359*

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Application Note

Abstract

This document provides detailed application notes and protocols for the use of **Gossypetin 3-sophoroside-8-glucoside** as a reference standard in phytochemical analysis. It is intended for researchers, scientists, and professionals in drug development. The protocols cover sample preparation, quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and spectrophotometric analysis. Additionally, relevant biological signaling pathways associated with the aglycone, gossypetin, are illustrated to provide a broader context for its potential pharmacological significance.

Introduction

Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of plants such as *Equisetum hyemale* L.[1]. As a member of the flavonoid family, it is of significant interest for its potential biological activities. The aglycone, gossypetin, has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties[2][3][4]. Accurate quantification of this and related compounds in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological investigation. This document outlines standardized procedures for the use of **Gossypetin 3-sophoroside-8-glucoside** as an analytical standard.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C ₃₃ H ₄₀ O ₂₃	[2]
Molecular Weight	804.66 g/mol	[2]
CAS Number	77306-93-5	[5]
Appearance	Typically a yellow or yellowish-green solid	[6]
Purity (as a standard)	≥98% (HPLC)	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[7]
Storage	Store at 2-8°C. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.	[7]

Experimental Protocols

Standard Stock Solution Preparation

Objective: To prepare a concentrated stock solution of **Gossypetin 3-sophoroside-8-glucoside** for creating calibration curves and as a reference.

Materials:

- **Gossypetin 3-sophoroside-8-glucoside** reference standard (≥98% purity)
- Methanol (HPLC grade)
- Analytical balance
- Volumetric flasks (1 mL, 5 mL)
- Micropipettes

Protocol:

- Accurately weigh approximately 1.0 mg of **Gossypetin 3-sophoroside-8-glucoside** standard.
- Transfer the weighed standard to a 1.0 mL volumetric flask.
- Add a small amount of methanol to dissolve the standard completely.
- Bring the flask to volume with methanol to achieve a final concentration of 1.0 mg/mL.
- This stock solution can be further diluted to prepare working standards for calibration curves. For example, a series of dilutions ranging from 1 µg/mL to 100 µg/mL can be prepared for HPLC analysis.

Sample Preparation from Plant Material (*Equisetum hyemale*)

Objective: To extract flavonoids, including **Gossypetin 3-sophoroside-8-glucoside**, from plant material for analysis.

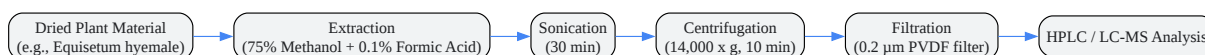
Materials:

- Dried and powdered aerial parts of *Equisetum hyemale*
- Methanol (75%) with 0.1% formic acid
- Sonicator
- Centrifuge
- 0.2 µm PVDF syringe filters

Protocol:

- Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
- Add 1.0 mL of 75% methanol with 0.1% formic acid.

- Sonicate the sample for 30 minutes at room temperature.
- Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.
- Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.
- The sample is now ready for HPLC or LC-MS analysis.



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Caption: Workflow for Plant Sample Preparation.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify **Gossypetin 3-sophoroside-8-glucoside** in prepared samples using HPLC with UV detection. The following is a representative method adapted from the analysis of a similar gossypetin glycoside[8].

Parameter	Condition
Instrument	HPLC system with a UV-Vis detector
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Isocratic: Acetonitrile / Water (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	272 nm or 384 nm (characteristic for flavonols) [6] [8]
Injection Volume	20 µL
Standard Curve	Prepare standards from 1 to 100 µg/mL in methanol. Plot peak area vs. concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Objective: For more sensitive and selective quantification and identification of **Gossypetin 3-sophoroside-8-glucoside**. This protocol is a general guide for flavonoid analysis[\[9\]](#)[\[10\]](#).

Parameter	Condition
Instrument	UHPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	10% B to 100% B over a suitable time gradient (e.g., 15-20 minutes)
Flow Rate	0.3 mL/min
Column Temperature	30°C
Ionization Mode	ESI Negative
MS Parameters	Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Data Acquisition	Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification using precursor and product ions.

Expected MS Data:

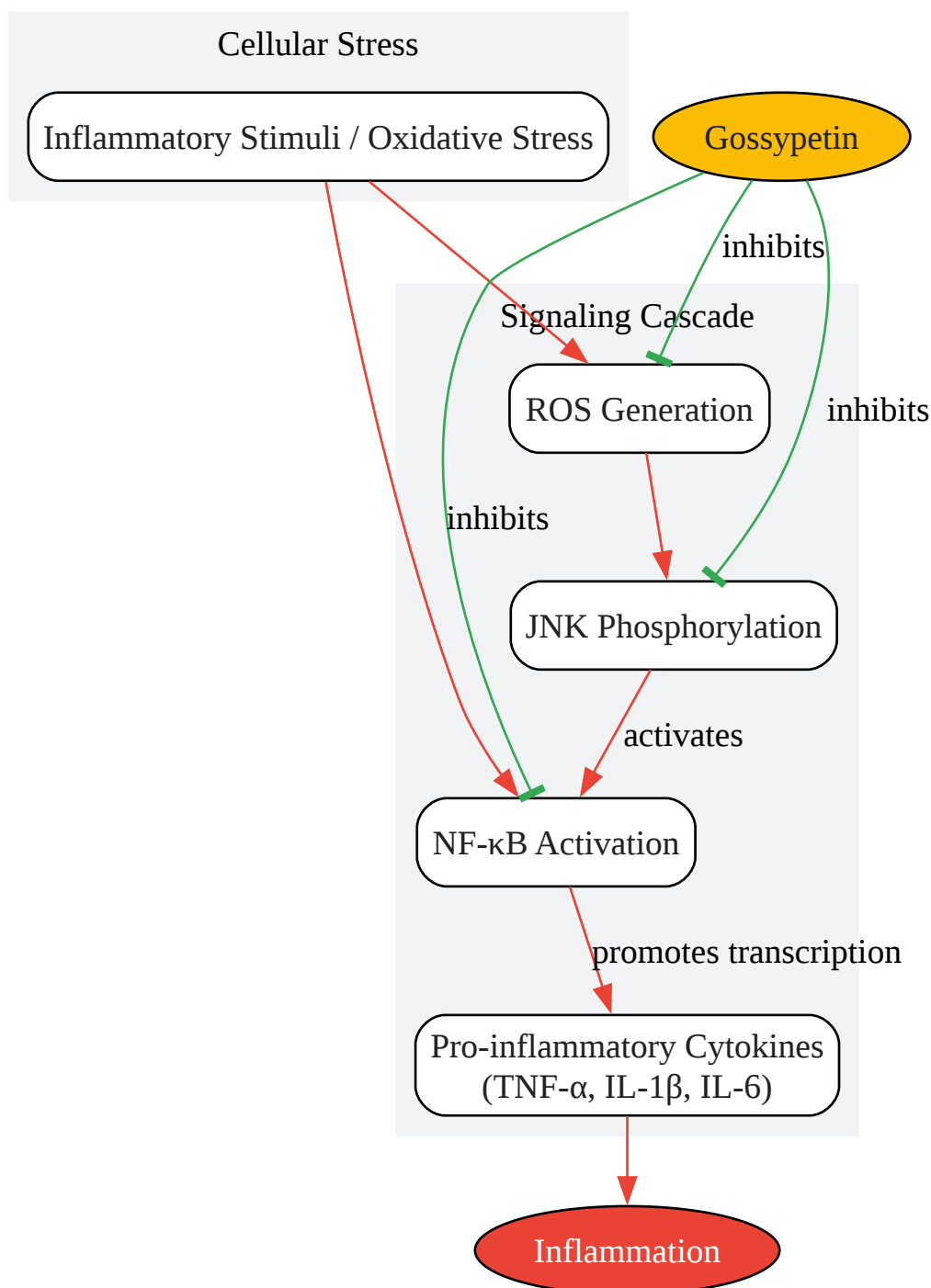
- Precursor Ion $[M-H]^-$: ~803.2 m/z
- Fragment Ions: Loss of glucoside and sophoroside moieties.

Signaling Pathways of Gossypetin (Aglycone)

While the direct signaling pathways of **Gossypetin 3-sophoroside-8-glucoside** are not extensively characterized, the aglycone, gossypetin, has been shown to modulate several key cellular pathways. Understanding these provides insight into the potential biological effects after deglycosylation in vivo.

Anti-Inflammatory Signaling Pathway

Gossypetin has been shown to alleviate inflammation by targeting the ROS-JNK and NF- κ B signaling pathways[2][11]. It reduces the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6[3].

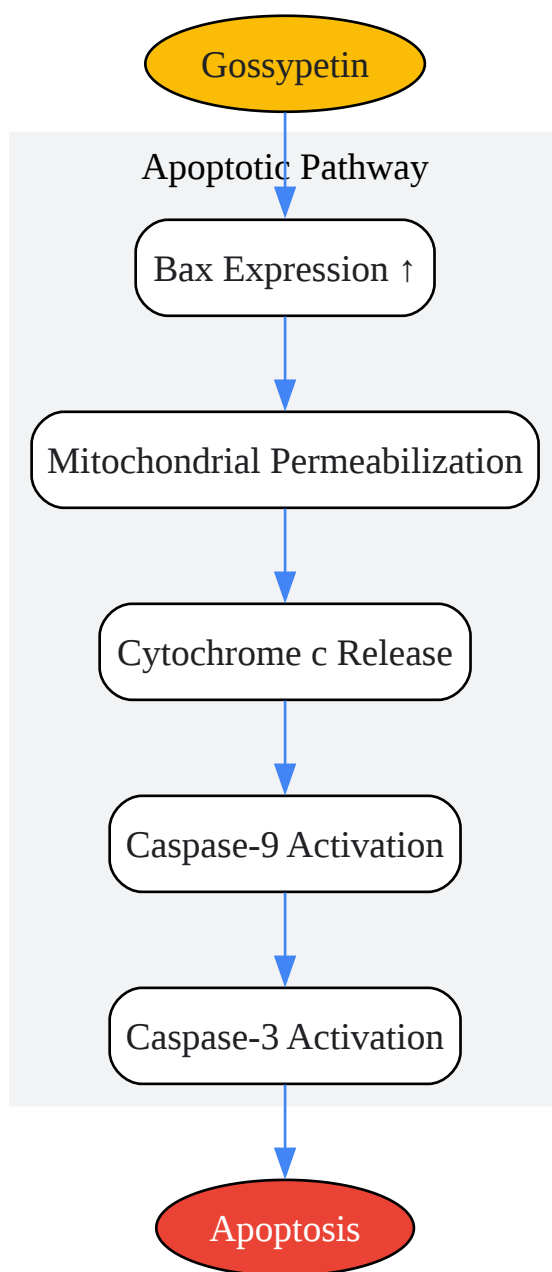


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Caption: Gossypetin's Anti-Inflammatory Action.

Apoptosis Induction in Cancer Cells

Gossypetin can induce apoptosis in cancer cells through the intrinsic pathway, involving the upregulation of the pro-apoptotic protein Bax and subsequent activation of caspase-3[12].



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Caption: Gossypetin-Induced Apoptosis Pathway.

Conclusion

Gossypetin 3-sophoroside-8-glucoside is a valuable reference standard for the phytochemical analysis of plant extracts and related products. The protocols provided herein offer a framework for its accurate quantification using standard analytical techniques. The illustrated signaling pathways of its aglycone, gossypetin, underscore the importance of such quantitative studies for understanding the potential therapeutic applications of natural products. Researchers should validate these methods for their specific matrix and instrumentation to ensure accurate and reproducible results.

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